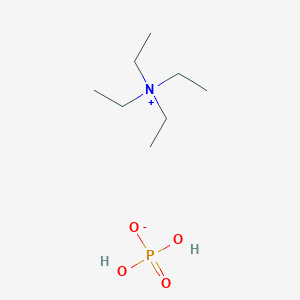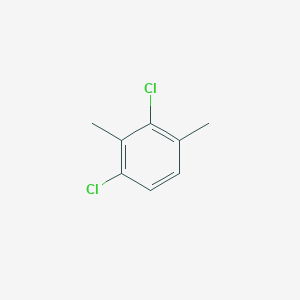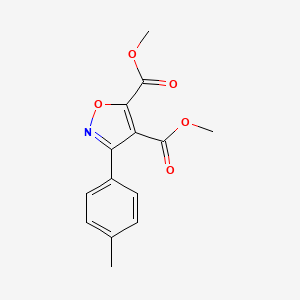
dihydrogen phosphate;tetraethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrogen phosphate;tetraethylazanium is a compound consisting of the dihydrogen phosphate anion and the tetraethylazanium cation The dihydrogen phosphate anion is derived from phosphoric acid, while the tetraethylazanium cation is a quaternary ammonium ion with four ethyl groups attached to a central nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of dihydrogen phosphate;tetraethylazanium typically involves the reaction of tetraethylammonium hydroxide with phosphoric acid. The reaction proceeds as follows: [ \text{(C}_2\text{H}_5\text{)}_4\text{N}^+ \text{OH}^- + \text{H}_3\text{PO}_4 \rightarrow \text{(C}_2\text{H}_5\text{)}_4\text{N}^+ \text{H}_2\text{PO}_4^- + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process typically includes the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dihydrogen phosphate;tetraethylazanium can undergo various chemical reactions, including:
Oxidation: The dihydrogen phosphate anion can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Under certain conditions, the dihydrogen phosphate anion can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The tetraethylazanium cation can participate in substitution reactions, where one or more ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydrogen phosphate anion may yield phosphoric acid derivatives, while substitution reactions involving the tetraethylazanium cation may produce a variety of quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
Dihydrogen phosphate;tetraethylazanium has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical syntheses and analytical techniques.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dihydrogen phosphate;tetraethylazanium involves its interaction with molecular targets such as enzymes, ion channels, and receptors. The tetraethylazanium cation can block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This results in various physiological effects, including vasodilation and modulation of ion transport.
Comparación Con Compuestos Similares
Similar Compounds
Tetrabutylammonium dihydrogen phosphate: Similar in structure but with butyl groups instead of ethyl groups.
Tetraethylammonium chloride: Contains the same tetraethylazanium cation but with a chloride anion.
Potassium dihydrogen phosphate: Contains the dihydrogen phosphate anion but with a potassium cation.
Uniqueness
Dihydrogen phosphate;tetraethylazanium is unique due to the combination of the dihydrogen phosphate anion and the tetraethylazanium cation. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
71494-19-4 |
|---|---|
Fórmula molecular |
C8H22NO4P |
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
dihydrogen phosphate;tetraethylazanium |
InChI |
InChI=1S/C8H20N.H3O4P/c1-5-9(6-2,7-3)8-4;1-5(2,3)4/h5-8H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
Clave InChI |
DLPMOMUTOGVWOH-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CC.OP(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one](/img/structure/B12096208.png)


![5-Acetamido-2-[[5-acetamido-6-(2-acetamido-2-carboxyethoxy)-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12096237.png)



